1-[2-(1-Methylbenzimidazol-2-yl)pyrrolidinyl]propan-1-one
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Overview
Description
1-[2-(1-Methylbenzimidazol-2-yl)pyrrolidinyl]propan-1-one is a complex organic compound that features a benzimidazole ring fused with a pyrrolidine ring
Preparation Methods
The synthesis of 1-[2-(1-Methylbenzimidazol-2-yl)pyrrolidinyl]propan-1-one typically involves multi-step organic reactions. One common method includes the condensation of 1-methylbenzimidazole with a pyrrolidine derivative under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize efficiency and scalability.
Chemical Reactions Analysis
1-[2-(1-Methylbenzimidazol-2-yl)pyrrolidinyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include acids, bases, and other organic solvents. The major products formed depend on the type of reaction and the conditions applied.
Scientific Research Applications
1-[2-(1-Methylbenzimidazol-2-yl)pyrrolidinyl]propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and coordination polymers.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and pathways.
Industry: It is used in the development of new materials with specific magnetic and electronic properties.
Mechanism of Action
The mechanism of action of 1-[2-(1-Methylbenzimidazol-2-yl)pyrrolidinyl]propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole ring is known to interact with various biological molecules, potentially inhibiting or activating specific pathways . The pyrrolidine ring adds to the compound’s ability to bind to different targets, enhancing its overall activity.
Comparison with Similar Compounds
1-[2-(1-Methylbenzimidazol-2-yl)pyrrolidinyl]propan-1-one can be compared with other compounds that contain benzimidazole or pyrrolidine rings:
Properties
Molecular Formula |
C15H19N3O |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
1-[2-(1-methylbenzimidazol-2-yl)pyrrolidin-1-yl]propan-1-one |
InChI |
InChI=1S/C15H19N3O/c1-3-14(19)18-10-6-9-13(18)15-16-11-7-4-5-8-12(11)17(15)2/h4-5,7-8,13H,3,6,9-10H2,1-2H3 |
InChI Key |
LXNPHBUZESBOLY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCCC1C2=NC3=CC=CC=C3N2C |
Origin of Product |
United States |
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